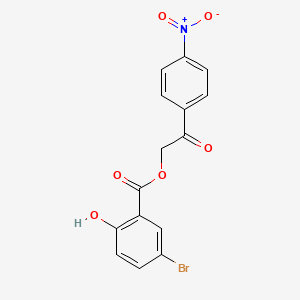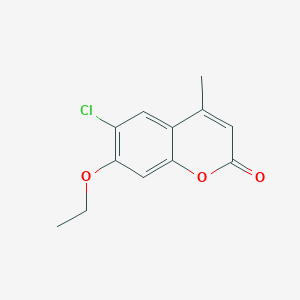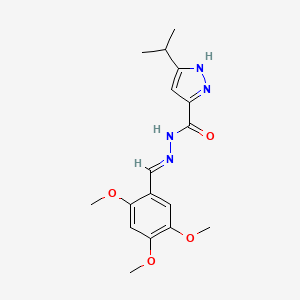
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-(2-fluorobenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a fluorobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide with 2-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives with modified benzylidene groups.
科学研究应用
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications, particularly in the development of new drugs. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable in the design of functional materials with specific properties.
作用机制
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In biological systems, it may interfere with cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-chlorobenzylidene)propanohydrazide
- 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-bromobenzylidene)propanohydrazide
- 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-methylbenzylidene)propanohydrazide
Comparison
Compared to its analogs, 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide exhibits unique properties due to the presence of the fluorine atom in the benzylidene moiety. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity. For instance, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the electronic effects of fluorine can modulate the compound’s binding affinity to enzymes and receptors, leading to distinct pharmacological profiles.
属性
分子式 |
C15H17FN4O |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C15H17FN4O/c1-10-13(11(2)19-18-10)7-8-15(21)20-17-9-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI 键 |
ZUUIRBNEVIQTSR-RQZCQDPDSA-N |
手性 SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2F |
规范 SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)



![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661953.png)

![N-[(E)-1-(3-bromophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661970.png)
![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
